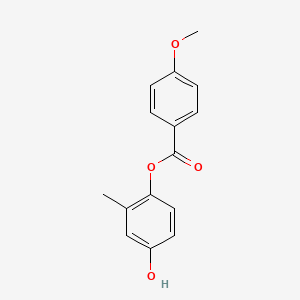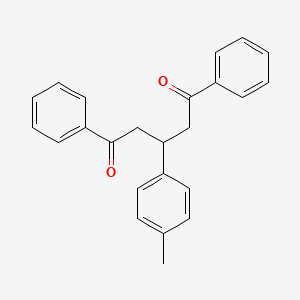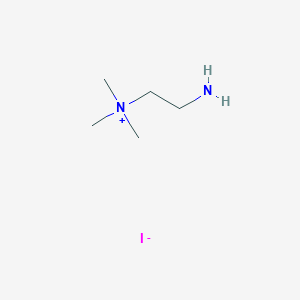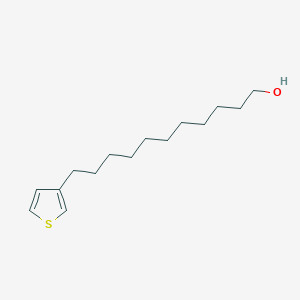![molecular formula C11H14O4S B14279601 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 122718-21-2](/img/structure/B14279601.png)
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a sulfanyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then hydrolyzed to produce 4-methoxybenzyl mercaptan. This intermediate is then reacted with 2-bromo-3-hydroxypropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.
Major Products:
Oxidation: Formation of 2-oxo-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid.
Reduction: Formation of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]thiol}propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and sulfanyl groups can participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively, which can modulate the activity of enzymes and proteins. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less reactive in thiol-disulfide exchange reactions.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Lacks the sulfanyl group and has a different substitution pattern on the aromatic ring.
2-(4-Methylphenyl)propanoic acid: Lacks both the hydroxy and sulfanyl groups, resulting in different chemical properties and reactivity.
Uniqueness: 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
122718-21-2 |
|---|---|
Formule moléculaire |
C11H14O4S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
2-hydroxy-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Clé InChI |
KFSAEDJYMJWNLE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)






![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)
![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)
